4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
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Overview
Description
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its azido group, which imparts significant reactivity, and its multiple hydroxyl groups, which contribute to its solubility and potential for hydrogen bonding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one typically involves multi-step organic reactions. The starting materials often include precursors with azido and hydroxyl functionalities. Key steps in the synthesis may involve:
Azidation: Introduction of the azido group through nucleophilic substitution reactions.
Cyclization: Formation of the tricyclic structure via intramolecular cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions involving the azido group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Solvents: Polar solvents like water or methanol to facilitate reactions.
Major Products
Oxidation Products: Compounds with carbonyl functionalities.
Reduction Products: Amines derived from the reduction of the azido group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one involves its reactivity due to the azido group. This group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can engage in hydrogen bonding, influencing the compound’s interactions with other molecules. The tricyclic structure provides rigidity and specific spatial orientation, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone : A compound with a similar tricyclic structure but different functional groups.
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one: Similar in structure but may differ in the position or number of functional groups.
Uniqueness
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.0(2),?]dodeca-8,11-dien-10-one is unique due to its combination of azido and hydroxyl groups, which confer distinct reactivity and solubility properties. Its tricyclic structure also sets it apart from many other compounds, providing specific spatial characteristics that can be exploited in various applications.
Properties
Molecular Formula |
C9H9N5O5 |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C9H9N5O5/c10-13-12-9(3-15)6(17)5-7(19-9)14-2-1-4(16)11-8(14)18-5/h1-2,5-7,15,17H,3H2 |
InChI Key |
HXIRTOCBJXONPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3C(C(C(O3)(CO)N=[N+]=[N-])O)OC2=NC1=O |
Origin of Product |
United States |
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